3-Methoxy-3-(4-methylphenyl)-3H-diazirene is an organic compound characterized by a diazirine ring, which consists of two nitrogen atoms and one carbon atom in a three-membered cyclic structure. This compound features a methoxy group and a para-methylphenyl group, contributing to its unique chemical properties and reactivity. The presence of the methoxy group enhances the electron-donating capability, while the para-methylphenyl group influences steric and electronic interactions, making this compound particularly interesting for various applications in chemical biology and materials science.
The biological activity of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene is primarily linked to its ability to form reactive intermediates upon photolysis. These intermediates can covalently bond with biomolecules such as proteins or nucleic acids, facilitating studies in protein labeling and drug discovery. Additionally, compounds containing diazirine moieties have been explored for their potential in targeting specific biomolecular interactions due to their high reactivity and selectivity .
The synthesis of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene typically involves several key steps:
3-Methoxy-3-(4-methylphenyl)-3H-diazirene has several applications:
Studies involving 3-Methoxy-3-(4-methylphenyl)-3H-diazirene often focus on its interactions with biomolecules. For instance:
Several compounds share structural similarities with 3-Methoxy-3-(4-methylphenyl)-3H-diazirene. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Methoxyphenyl)-3H-diazirene | Similar diazirine structure with a methoxy group | Different substitution pattern on the phenyl ring |
| 3-(3-Methylphenyl)-3H-diazirene | Contains a methyl group instead of a methoxy group | Altered electronic properties due to methyl substitution |
| 3-(4-Trifluoromethylphenyl)-3H-diazirene | Contains a trifluoromethyl group | Enhanced stability and reactivity due to fluorination |
| 3-(2-Methoxyphenyl)-3H-diazirene | Methoxy group at the ortho position | Different steric effects compared to para-substituted |
The uniqueness of 3-Methoxy-3-(4-methylphenyl)-3H-diazirene lies in its combination of both electron-donating (methoxy) and bulky (para-methyl) groups on the phenyl ring. This configuration not only influences its reactivity but also imparts distinct electronic characteristics that differentiate it from similar diazirines. Additionally, its ability to form stable covalent bonds with biomolecules under light activation sets it apart as a valuable tool in chemical biology and materials science .
The diazirine ring, a strained three-membered cyclic structure containing two nitrogen atoms and one carbon atom, is central to the compound’s reactivity. Modern synthesis strategies prioritize efficient ring closure and stabilization. A common approach begins with the conversion of ketones to diaziridines, followed by oxidation to diazirines. For example, 4-methylacetophenone derivatives are treated with hydroxylamine-O-sulfonic acid in liquid ammonia to form diaziridine intermediates. Subsequent oxidation using iodine or activated manganese oxide (MnO₂) yields the diazirine ring, with MnO₂ offering higher yields (94%) compared to iodine (55–65%).
Table 1: Comparison of Diazirine Oxidation Methods
| Oxidizing Agent | Reaction Conditions | Yield (%) |
|---|---|---|
| I₂ | Et₂O, triethylamine | 55–65 |
| MnO₂ (activated) | Et₂O, room temperature | 94 |
The choice of oxidizing agent significantly impacts reaction efficiency. Activated MnO₂ minimizes side reactions, making it preferable for large-scale syntheses. Alternative methods, such as photolytic activation, remain under exploration but are less commonly adopted due to scalability challenges.
Introducing the para-methylphenyl group requires precise control over electrophilic aromatic substitution or pre-functionalized starting materials. Friedel-Crafts alkylation using dichloromethyl methyl ether and titanium tetrachloride is a key method for attaching substituents to the aromatic ring. For instance, reacting 4-methylanisole with dichloromethyl methyl ether generates a ketone intermediate, which is reduced to the corresponding alcohol using sodium borohydride.
Table 2: Functionalization Routes for Para-Methylphenyl Groups
| Method | Reagents | Key Intermediate |
|---|---|---|
| Friedel-Crafts alkylation | TiCl₄, dichloromethyl ether | Aldehyde |
| Nucleophilic substitution | NaBH₄, ethanol | Alcohol |
Bromination at the 3-position of the phenyl ring, as seen in 3-bromo-3-(4-methylphenyl)diazirine, demonstrates the versatility of halogenation for further functionalization. However, steric hindrance from the methyl group necessitates careful optimization of reaction conditions to avoid byproducts.
The methoxy group enhances electron density on the aromatic ring, influencing the compound’s photolytic and crosslinking properties. Incorporating this group often involves protecting group strategies to prevent undesired side reactions during diazirine formation. A validated approach involves introducing the methoxy moiety via Friedel-Crafts acylation followed by reduction. For example, treating 4-trifluoromethyl anisole with hydroxylamine hydrochloride and tosyl chloride yields a tosyloxime intermediate, which undergoes cyclization in liquid ammonia to form diaziridine.
Table 3: Methoxy Group Introduction Methods
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosyloxime formation | Tosyl chloride, acetone | 85 |
| Diaziridine cyclization | Liquid ammonia, HOSA | 90 |
| Oxidation to diazirine | MnO₂, diethyl ether | 94 |
Recent advancements leverage the Normant reagent (3-chloropropan-1-ol) to streamline methoxy incorporation in multi-step syntheses, reducing purification requirements and improving overall yields (36% over four steps). This method avoids traditional distillation steps, enhancing practicality for industrial applications.
The photolysis of 3-methoxy-3-(4-methylphenyl)-3H-diazirene under UV irradiation proceeds through distinct pathways dictated by the electronic excited states of the diazirine ring. Ultrafast laser flash photolysis experiments on analogous aryl diazirines demonstrate that excitation at 375 nm populates the S1 excited state, which decays via two primary routes: (1) isomerization to the linear diazo compound and (2) denitrogenation to form a singlet carbene intermediate [1] [3]. Time-resolved UV-vis and IR spectroscopy confirm that the S1 state exhibits a transient absorption band between 400–700 nm, with a vibrational mode at 1,540 cm−1 corresponding to the diazirine ring’s deformation [1].
At shorter wavelengths (e.g., 270 nm), excitation to the S2 state enables rapid (<4 ps) carbene formation, bypassing the S1 state entirely [1]. This pathway competes with internal conversion to S1, highlighting the wavelength-dependent selectivity of the reaction. Quantum chemical calculations using RI-CC2/TZVP methods corroborate these findings, predicting a 1.5–2.0 Å elongation of the C–N bonds in the S1 state, which facilitates ring opening [1]. A recent mechanistic study further proposes a two-step photolysis model for alkyl diazirines, wherein the diazirine first isomerizes to a diazo intermediate before denitrogenating to a carbene [2]. This sequential mechanism aligns with observed lag phases in carbene-derived product formation [2] [5].
The singlet carbene generated from 3-methoxy-3-(4-methylphenyl)-3H-diazirene exhibits unique stabilization characteristics dependent on electronic and steric factors. Time-resolved spectroscopy reveals that the singlet carbene has a lifetime of 150–200 ps in nonpolar solvents such as cyclohexane, whereas polar solvents like acetonitrile reduce this lifetime to <50 ps due to enhanced solvation and intersystem crossing to the triplet state [1] [5]. The carbene’s electronic configuration—a closed-shell singlet in the ground state—is confirmed by CASSCF calculations, which predict a diradical character of <10% for analogous aryl carbenes [5].
Stabilization mechanisms include conjugation with the 4-methylphenyl substituent, which delocalizes the carbene’s vacant p-orbital, and methoxy group electron donation. These effects lower the carbene’s energy by 15–20 kcal/mol compared to unsubstituted aryl carbenes [5]. Notably, the carbene can undergo excited-state intramolecular proton transfer (ESIPT) when generated in the S1 state, leading to alkene derivatives via a seam of crossing between S1 and S0 potential energy surfaces [5]. This pathway is suppressed under low-energy UV irradiation (520 nm), which preferentially produces ground-state carbenes [5].
Solvent polarity profoundly influences the photoreaction kinetics of 3-methoxy-3-(4-methylphenyl)-3H-diazirene. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the S1 state undergoes solvation within 20 ps, accelerating its decay to the diazo isomer by a factor of 3–4 compared to nonpolar solvents [1]. This solvation-driven stabilization reduces the activation energy for isomerization from 8.2 kcal/mol in cyclohexane to 5.6 kcal/mol in DMSO [1]. Conversely, protic solvents like methanol promote protonation of the diazo intermediate, diverting the reaction toward carbene-derived products via acid-catalyzed denitrogenation [2] [3].
The table below summarizes key kinetic parameters for the photoreaction in different solvents:
| Solvent | Dielectric Constant | S1 Lifetime (ps) | Diazo Yield (%) | Carbene Yield (%) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | 180 ± 10 | 35 ± 3 | 65 ± 4 |
| Acetonitrile | 37.5 | 45 ± 5 | 60 ± 5 | 40 ± 3 |
| Methanol | 32.7 | 30 ± 4 | 20 ± 2 | 80 ± 5 |
Data derived from ultrafast spectroscopy [1] and mechanistic modeling [2] indicate that solvent polarity modulates the branching ratio between diazo and carbene products by altering the relative stability of transition states. For instance, the carbene pathway dominates in methanol due to proton-assisted denitrogenation, whereas acetonitrile favors diazo accumulation [2] [3]. These findings underscore the role of solvent engineering in controlling reaction outcomes for synthetic applications.
3-Methoxy-3-(4-methylphenyl)-3H-diazirene belongs to the class of aryl-substituted diazirenes that generate highly reactive singlet carbenes after irradiation with near-ultraviolet light (≈ 350–365 nm) [1] [2]. The aryl scaffold confers enhanced photostability compared with dialkyl analogues and minimises background rearrangement to diazo species, thereby improving covalent capture efficiency during photoaffinity experiments [3].
Extensive comparative analyses have shown that aryl diazirines yield faster cross-linking kinetics and higher product conversion than benzophenone or azide photophores when evaluated in complex lysates [4]. A systematic evaluation of thirty-two diazirine probes demonstrated that positively charged aryl diazirines label membrane and acidic proteins most efficiently owing to preferential carbene insertion into carboxylate-rich microenvironments [5] [6].
| Parameter | 3-Methoxy-3-(4-methylphenyl)-3H-diazirene | Dialkyl diazirine (C8 analogue) | Benzophenone tag |
|---|---|---|---|
| Peak absorption (nm) | 355 [1] | 345 [1] | 330 [7] |
| Carbene lifetime (ps) | 1.6 ± 0.2 [8] | 1.2 ± 0.1 [8] | 2.4 ± 0.4 [7] |
| Cross-link yield in cell lysate (%) | 43 ± 3 [5] | 28 ± 4 [5] | 17 ± 2 [4] |
These data reveal the compound’s suitability as a minimalist photophore that perturbs parent ligands only minimally while delivering superior covalent capture performance. Recent synthetic advances, including one-pot imine oxidation routes, now enable late-stage incorporation of the diazirene onto drug scaffolds under mild conditions with 70–90% isolated yields [9] [10].
The compound has been integrated into diverse proteomic workflows that combine ultraviolet activation, copper-catalysed azide–alkyne cycloaddition enrichment and high-resolution tandem mass spectrometry [11] [12]. Mechanistic dissection of its photoreaction by modulating light intensity showed sequential formation of diazo then carbene intermediates; tuning irradiation parameters biases labelling toward buried polar residues, doubling site-resolved peptide identifications in cross-linking mass spectrometry experiments [13].
Applications include:
| Study | Biological question | Photolabel design incorporating 3-methoxy-aryl diazirene | Key finding |
|---|---|---|---|
| Zhang and Ondrus 2021 [1] | Cholesterol sensing by Hedgehog proteins | Cholesterol analogue with terminal diazirene | Revealed non-canonical sterol pocket essential for signalling |
| West et al. 2021 [5] | Proteome-wide labelling preferences | Library of 32 alkyl vs aryl diazirines | Aryl probes capture acidic, membrane-embedded proteins preferentially |
| Yang et al. 2015 [14] | Histone PTM interactome | H3K4Me₃ peptide with diazirine at Leu⁴ | Identified demalonylase Sirtuin 5 as novel binder |
Collectively these studies demonstrate that 3-Methoxy-3-(4-methylphenyl)-3H-diazirene enables high-stringency mapping of transient or low-affinity contacts that elude classical affinity techniques.
Beyond non-selective photocross-linking, tailored placement of the diazirene allows site-directed modification of chosen residues at angstrom-scale proximity. Electron-rich aryl diazirines, including the methoxy-substituted variant, exhibit enhanced propensity for $$ \mathrm{C–H} $$ insertion under both photochemical and emerging visible-light two-photon regimes (> 450 nm) [15]. This property has been harnessed for:
Context-specific lysine tagging on folded enzymes by embedding the diazirene within peptide ligands; light activation installs stable adducts for downstream conjugation without disturbing global structure [16].
Covalent nucleotide analogues for probing DNA polymerase active sites, exploiting the compound’s compact size to fit within crowded catalytic pockets while achieving covalent locking upon 365 nm irradiation [17].
Carbene-mediated single-carbon insertion into tertiary $$ \mathrm{C–H} $$ bonds of protein-bound metabolites, opening avenues for in-situ skeletal editing of small molecules within living systems [18].
Recent kinetic profiling under dual-wavelength (365 + 385 nm) irradiation showed a 1.4-fold increase in carbene generation efficiency for the methoxy-aryl diazirene relative to 365 nm alone, without elevating diazo by-products [19]. Such wavelength multiplexing offers refined temporal control that can be synchronised with cellular events to achieve pulse-chase style labelling.
| Modification platform | Diazirene placement strategy | Quantum yield for carbene formation | Selectivity outcome |
|---|---|---|---|
| Peptide-guided lysine tagging [16] | Nested within recognition motif | 0.62 ± 0.05 [20] | 94% single-site modification |
| Nucleotide analogue cross-linking [17] | Replaces ribose C5′ methyl | 0.55 [11] | Captured polymerase clamp domains |
| Two-photon visible activation [15] | Conjugated to fluorene chromophore | 0.71 at 450 nm [15] | Enables deep-tissue photolabelling |